molecular formula C9H9F2N B6203862 4-cyclopropyl-2,6-difluoroaniline CAS No. 1208085-38-4

4-cyclopropyl-2,6-difluoroaniline

Cat. No. B6203862
CAS RN: 1208085-38-4
M. Wt: 169.2
InChI Key:
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Description

“4-cyclopropyl-2,6-difluoroaniline” is a theoretical compound based on its name. It would be an aniline derivative, which means it contains an amino group (-NH2) attached to a benzene ring. The “2,6-difluoro” indicates the presence of two fluorine atoms on the benzene ring at positions 2 and 6. The “4-cyclopropyl” suggests a cyclopropyl group (a three-carbon ring) attached at the 4-position .


Synthesis Analysis

While specific synthesis methods for “4-cyclopropyl-2,6-difluoroaniline” are not available, methods for synthesizing similar compounds have been reported. For instance, the synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline involves diazotization and hydro-de-diazotization .


Molecular Structure Analysis

The molecular structure of “4-cyclopropyl-2,6-difluoroaniline” would consist of a benzene ring with an amino group, two fluorine atoms, and a cyclopropyl group attached at positions 1, 2, 6, and 4 respectively .


Chemical Reactions Analysis

The chemical reactions of “4-cyclopropyl-2,6-difluoroaniline” would likely be similar to those of other aniline and fluoroaniline derivatives. For example, aniline derivatives can undergo reactions such as acylation, alkylation, and diazotization .

Safety and Hazards

While specific safety data for “4-cyclopropyl-2,6-difluoroaniline” is not available, similar compounds like 2,6-difluoroaniline are considered hazardous. They are flammable and can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “4-cyclopropyl-2,6-difluoroaniline” would likely involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science, given the wide applications of aniline derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclopropyl-2,6-difluoroaniline can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylamine", "2,6-difluoronitrobenzene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,6-difluoronitrobenzene to 2,6-difluoroaniline using sodium borohydride in ethanol", "Step 2: Protection of the amino group in 2,6-difluoroaniline with hydrochloric acid to form the HCl salt", "Step 3: Cyclization of the protected 2,6-difluoroaniline HCl salt with cyclopropylamine in ethanol and water", "Step 4: Deprotection of the cyclopropyl-2,6-difluoroaniline HCl salt using sodium hydroxide to yield the final product, 4-cyclopropyl-2,6-difluoroaniline" ] }

CAS RN

1208085-38-4

Product Name

4-cyclopropyl-2,6-difluoroaniline

Molecular Formula

C9H9F2N

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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